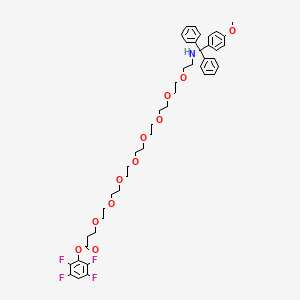

Methoxytrityl-N-PEG8-TFP ester

Descripción

Foundational Principles of Multifunctional Chemical Reagents in Chemical Biology

Multifunctional chemical reagents are indispensable tools in chemical biology, enabling the study and manipulation of complex biological systems. researchgate.netresearchgate.net These reagents possess multiple reactive or functional groups, allowing for a variety of applications, from probing protein-protein interactions to constructing targeted drug delivery systems. sigmaaldrich.compurepeg.com

Heterobifunctional crosslinkers, such as Methoxytrityl-N-PEG8-TFP ester, are a prime example of multifunctional reagents. thermofisher.comchemscene.com Their utility stems from the presence of two distinct reactive moieties. This allows for sequential conjugation, a process where one end of the linker reacts with a target molecule, and after purification, the other end is reacted with a second molecule. thermofisher.com This stepwise approach prevents the formation of unwanted polymers or self-conjugated products, which can be a significant issue with homobifunctional crosslinkers (reagents with two identical reactive groups). thermofisher.comjpsionline.com

The applications of multifunctional reagents are broad and include:

Bioconjugation: Covalently linking different molecules, such as proteins, peptides, or nucleic acids, to create novel constructs with combined properties. purepeg.com

Protein-Protein Interaction Studies: Stabilizing transient interactions between proteins, allowing for their identification and analysis. sigmaaldrich.comjpsionline.com

Surface Modification: Attaching biomolecules to surfaces for the development of biosensors and microarrays.

Drug Delivery: Constructing antibody-drug conjugates (ADCs) and other targeted therapies where a therapeutic agent is linked to a targeting molecule. purepeg.com

The design of these reagents often incorporates specific features to enhance their functionality. For instance, the inclusion of a PEG linker can improve the water solubility and reduce the immunogenicity of the resulting bioconjugate. issuu.com Cleavable linkers can be designed to release a payload under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.gov

Historical Development and Evolution of Protecting Group and Linker Strategies in Synthetic Chemistry

The ability to synthesize complex molecules like this compound is built upon decades of development in synthetic chemistry, particularly in the areas of protecting groups and linker technologies.

Protecting Groups: The concept of a protecting group is fundamental to organic synthesis. It involves temporarily masking a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. wikipedia.org A good protecting group must be easy to install, stable under the desired reaction conditions, and easy to remove without damaging the rest of the molecule. fiveable.me

The history of protecting groups is intertwined with the development of peptide synthesis. Early efforts were hampered by the multiple reactive groups on amino acids. The introduction of the tert-butyloxycarbonyl (Boc) protecting group by R.B. Merrifield in the 1960s was a landmark achievement. masterorganicchemistry.compeptide.com The Boc group is acid-labile, and its use, along with a solid-phase support, revolutionized peptide synthesis, making it an automated process. wikipedia.orgmasterorganicchemistry.com Subsequently, the 9-fluorenylmethoxycarbonyl (Fmoc) group was developed. fiveable.memasterorganicchemistry.com The Fmoc group is base-labile, offering an "orthogonal" protection strategy where one protecting group can be removed in the presence of another. peptide.com This expanded the toolbox of chemists, allowing for the synthesis of even more complex molecules. academie-sciences.frnih.gov The methoxytrityl (Mmt) group is part of the trityl family of protecting groups, which are known for their steric bulk and acid lability. nih.gov

Linker Strategies: Initially, linkers were simple, inert spacers used to connect two molecules. google.com However, it became apparent that the linker's properties could significantly influence the behavior of the resulting conjugate. nih.govgoogle.com This led to the development of "functional linkers."

The advent of polyethylene (B3416737) glycol (PEG) linkers was a significant advancement. nih.govpurepeg.com PEGylation, the process of attaching PEG chains, was found to increase the solubility, stability, and circulation half-life of therapeutic proteins and other biomolecules, while also reducing their immunogenicity. issuu.com This has had a profound impact on the development of biopharmaceuticals. purepeg.com

Modern linker technology focuses on creating highly specialized linkers with tailored properties. issuu.com This includes linkers of varying lengths, linkers that are cleavable under specific conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), and linkers that incorporate multiple functionalities. nih.govgoogle.comsigmaaldrich.com The evolution of linkers from simple spacers to sophisticated, functional components has been crucial for the advancement of fields like targeted drug delivery and diagnostics. purepeg.com

Structure

2D Structure

Propiedades

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55F4NO11/c1-52-38-14-12-37(13-15-38)45(35-8-4-2-5-9-35,36-10-6-3-7-11-36)50-17-19-54-21-23-56-25-27-58-29-31-60-33-32-59-30-28-57-26-24-55-22-20-53-18-16-41(51)61-44-42(48)39(46)34-40(47)43(44)49/h2-15,34,50H,16-33H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQZKJJBMDCCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55F4NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Components and Their Mechanistic Contributions to Reactivity and Selectivity

Methoxytrityl Protecting Group: Role in Transient Functional Group Protection

The Methoxytrityl (Mmt) group is a well-established protecting group in organic synthesis, particularly for primary amines and hydroxyl groups. ajchem-a.comlibretexts.org Its primary role is to temporarily mask a reactive functional group within a molecule, preventing it from participating in unintended reactions while other chemical transformations are performed elsewhere on the molecule. wikipedia.org The Mmt group is a derivative of the trityl group, featuring a methoxy substituent on one of the phenyl rings, which significantly influences its chemical properties, particularly its sensitivity to acidic conditions.

Orthogonality and Acid-Labile Deprotection Mechanisms in Complex Syntheses

A key feature of the Methoxytrityl group is its utility in orthogonal protection strategies. bham.ac.uk Orthogonality in chemical synthesis refers to the ability to deprotect one functional group in the presence of other different protecting groups without affecting them. nih.govthieme-connect.de The Mmt group is highly acid-sensitive and can be cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). cblpatras.gr This lability is due to the stabilizing effect of the methoxy group on the trityl carbocation intermediate formed during acid-catalyzed cleavage. This high sensitivity to mild acid makes it "orthogonal" to other protecting groups like Fmoc (which is base-labile) and Benzyl groups (removed by hydrogenolysis), allowing for selective deprotection sequences in complex, multi-step syntheses. libretexts.orgnih.gov For example, in solid-phase peptide synthesis, an Mmt group protecting an amino acid side chain can be selectively removed while the peptide remains anchored to the resin and other acid-labile protecting groups (like t-butyl) stay intact. cblpatras.gr

Table 1: Comparison of Trityl-Based Protecting Groups| Protecting Group | Abbreviation | Key Feature | Typical Deprotection Condition | Relative Acid Lability |

|---|---|---|---|---|

| Trityl | Tr | Base-level trityl group | Stronger acid (e.g., HBr in acetic acid) | Least Labile |

| Methoxytrityl | Mmt | One methoxy group enhances lability | Mild acid (e.g., 1-3% TFA in DCM) cblpatras.gr | Intermediate Lability |

| Dimethoxytrityl | DMT | Two methoxy groups provide high lability | Very mild acid (e.g., dilute dichloroacetic acid) researchgate.net | Most Labile |

Selective Protection Strategies in Organic and Bioorganic Synthesis

The steric bulk and electronic properties of the Mmt group allow for the selective protection of specific functional groups. It is often used for the protection of the 5'-hydroxy group in nucleosides during oligonucleotide synthesis and for the side chains of amino acids like cysteine. ajchem-a.comlibretexts.orgcblpatras.gr This selectivity is crucial in multi-step processes where multiple reactive sites are present. ajchem-a.com For instance, Mmt can selectively protect primary amines over secondary amines. rsc.org This enables chemists to direct reactions to specific sites, building complex molecular architectures with high precision. The ability to remove the Mmt group under mild conditions that preserve other sensitive functionalities is a significant advantage in the synthesis of delicate biomolecules. cblpatras.grbiotage.com

Polyethylene (B3416737) Glycol (PEG) Spacer: Influence on Conjugate Properties and Reaction Environments

The Polyethylene Glycol (PEG) component of the linker acts as a flexible, hydrophilic spacer. precisepeg.com PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in pharmaceutical and biotechnological applications to improve the properties of biomolecules. axispharm.com The inclusion of a PEG spacer in a linker can enhance the solubility of hydrophobic molecules, increase the stability of the final conjugate, and reduce potential immunogenicity. precisepeg.comaxispharm.com

Design Principles of PEGylated Linkers for Bioconjugation Enhancement

PEG linkers are designed to bridge two molecular entities while conferring beneficial properties. axispharm.com The key benefits of incorporating PEG into linkers include:

Improved Solubility : The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which is particularly useful when linking hydrophobic drugs or labels to proteins. precisepeg.com

Reduced Steric Hindrance : The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric clash that could otherwise impair the biological activity of a protein or antibody. precisepeg.com

Enhanced Stability : PEG chains can protect biomolecules from enzymatic degradation, leading to a longer circulation half-life in vivo. precisepeg.com

Reduced Immunogenicity : The PEG moiety can mask epitopes on a protein surface, potentially reducing the risk of an immune response. axispharm.com

Role of Defined PEG Length (PEG8) in Modulating Molecular Interactions and Accessibility

The "PEG8" designation signifies a discrete PEG (dPEG®) linker, meaning it has a precisely defined length of eight ethylene (B1197577) glycol units. Unlike traditional polydisperse PEGs, which are a mixture of chains of varying lengths, discrete PEGs offer uniformity and precision. vectorlabs.com This structural homogeneity is critical for several reasons:

Precise Spacing : A defined length ensures a consistent and known distance between the conjugated partners. This precision is vital for applications where the distance impacts function, such as in Förster Resonance Energy Transfer (FRET) probes or in optimizing the binding of a conjugated ligand to its receptor.

Improved Characterization : The single molecular weight of a dPEG® linker simplifies the analysis and purification of the final bioconjugate, leading to a more homogeneous product. vectorlabs.com

Optimized Biological Activity : By controlling the linker length, steric hindrance can be fine-tuned to maintain the biological activity of the modified molecule. A specific length like PEG8 can provide sufficient separation to prevent the conjugated payload from interfering with the active site of a protein, while not being so long as to introduce excessive flexibility or unwanted interactions. nih.gov The length of the PEG chain can influence the thermodynamic and proteolytic stability of the resulting conjugate. nih.gov

Tetrafluorophenyl (TFP) Ester: Activated Species for Amide Bond Formation

The Tetrafluorophenyl (TFP) ester is an amine-reactive functional group used for covalently linking molecules. It belongs to the class of activated esters, which are designed to react readily with nucleophiles, particularly the primary and secondary amines found in biomolecules like proteins (e.g., the ε-amino group of lysine (B10760008) residues) and amine-modified oligonucleotides. lumiprobe.com The reaction between a TFP ester and an amine results in the formation of a highly stable amide bond. nih.gov

A key advantage of TFP esters over other common amine-reactive reagents, such as N-hydroxysuccinimidyl (NHS) esters, is their enhanced stability in aqueous environments. lumiprobe.comwikipedia.org TFP esters are significantly less susceptible to spontaneous hydrolysis, especially at the neutral to basic pH values (pH 7.2-9.0) typically used for conjugation reactions. wikipedia.orgthermofisher.com This greater stability against the competing hydrolysis side-reaction means that the TFP ester remains active for longer, leading to higher conjugation efficiency and more reproducible results. nih.govresearchgate.net Studies have shown that surfaces functionalized with TFP esters are much more stable to basic pH than their NHS analogs, resulting in a higher density of immobilized biomolecules. acs.org

Table 2: Comparison of TFP and NHS Esters for Amine Conjugation| Feature | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimidyl (NHS) Ester |

|---|---|---|

| Reactivity | Reacts with primary and secondary amines to form stable amide bonds. lumiprobe.com | Reacts with primary amines to form stable amide bonds. thermofisher.com |

| Stability in Aqueous Solution | More stable; less susceptible to hydrolysis, especially at basic pH. lumiprobe.comwikipedia.org | Less stable; more prone to hydrolysis, which competes with conjugation. nih.gov |

| Optimal Reaction pH | Typically ~7.2-9.0 | Typically ~7.0-8.0 researchgate.net |

| Resulting Bond | Stable amide bond | Stable amide bond |

| Hydrophobicity | More hydrophobic, which can be an advantage in certain applications like array fabrication. acs.orgresearchgate.net | Less hydrophobic. |

Reaction Kinetics and Mechanisms of Amine Acylation

The reaction of a TFP ester with a primary amine proceeds through a nucleophilic acyl substitution mechanism. This two-step addition-elimination process is initiated by the nucleophilic attack of the deprotonated primary amine on the electrophilic carbonyl carbon of the TFP ester. This attack forms a transient tetrahedral intermediate. The reaction is completed by the elimination of the tetrafluorophenolate leaving group, resulting in the formation of a stable amide bond.

The rate of this reaction is dependent on several factors, including the pH of the reaction medium. For the amine to be an effective nucleophile, it must be in its deprotonated state. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amine groups (for lysine side chains, the pKa is around 10.5), usually in the range of 7.5 to 8.5. researchgate.net

Comparative Analysis of TFP Ester Reactivity and Hydrolytic Stability in Aqueous Systems for Bioconjugation

A critical consideration in bioconjugation is the stability of the reactive group in the aqueous buffers used for reactions. A common side reaction for amine-reactive esters is hydrolysis, where water acts as a nucleophile, leading to the cleavage of the ester and inactivation of the labeling reagent. TFP esters have been shown to exhibit significantly greater hydrolytic stability compared to the more commonly used N-hydroxysuccinimide (NHS) esters. wikipedia.orglumiprobe.com

This enhanced stability is particularly pronounced at the slightly basic pH conditions required for efficient amine acylation. nih.gov The increased resistance to hydrolysis allows for more controlled and reproducible conjugation reactions, as a larger proportion of the TFP ester remains active over the course of the reaction. ulab360.com This leads to higher conjugation efficiencies and potentially a lower required excess of the labeling reagent. ulab360.com

One study systematically compared the hydrolysis rates of TFP- and NHS-terminated self-assembled monolayers (SAMs) at various pH values. The results demonstrated the superior stability of the TFP ester, especially at higher pH. nih.gov

| pH | Rate Constant (k') (min⁻¹) | Half-life (t₁/₂) (min) | ||

|---|---|---|---|---|

| TFP Ester | NHS Ester | TFP Ester | NHS Ester | |

| 7.0 | 5.8 x 10⁻⁴ | 1.1 x 10⁻³ | 1195 | 630 |

| 8.0 | 1.5 x 10⁻³ | 4.5 x 10⁻³ | 462 | 154 |

| 10.0 | 2.0 x 10⁻³ | 1.8 x 10⁻² | 347 | 39 |

Data sourced from a study on self-assembled monolayers, which provides a comparative insight into the intrinsic hydrolytic stability of these ester functionalities. nih.gov

The data clearly indicates that at all tested pH levels, the TFP ester hydrolyzes at a slower rate than the NHS ester. At pH 10, the half-life of the TFP ester is nearly nine times longer than that of the NHS ester. nih.gov This increased stability provides a wider time window for the desired aminolysis reaction to occur, which can be particularly advantageous when working with low concentrations of biomolecules or when longer reaction times are necessary. The higher stability of TFP esters contributes to a five-fold greater surface density of DNA molecules on TFP-modified surfaces compared to NHS-modified surfaces when reactions are carried out at pH 10. nih.govacs.org

Synthetic Methodologies for Methoxytrityl N Peg8 Tfp Ester

Synthetic Pathways and Reaction Optimization for Methoxytrityl-N-PEG8-TFP Ester

The primary synthetic pathway for this compound can be conceptualized in two main stages:

Synthesis of the Precursor: Preparation of Methoxytrityl-N-PEG8-carboxylic acid. This intermediate is the backbone of the final product, incorporating the protected amine and the functional group for TFP activation.

Activation to TFP Ester: Conversion of the carboxylic acid moiety of the precursor into a highly reactive TFP ester.

Stage 1: Synthesis of Methoxytrityl-N-PEG8-carboxylic acid

Stage 2: TFP Ester Formation

Reaction optimization is critical at each stage to maximize the yield and purity of the final product. Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of reactants, and the selection of the coupling agent for the TFP activation step. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as coupling agents can be evaluated to determine the most efficient conversion to the TFP ester. google.com

A data table summarizing the optimization of the TFP activation step is presented below:

| Entry | Coupling Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | DCC | Dichloromethane (DCM) | 12 | 25 | 85 |

| 2 | EDC | Dichloromethane (DCM) | 12 | 25 | 90 |

| 3 | EDC | Dimethylformamide (DMF) | 12 | 25 | 88 |

| 4 | EDC | Dichloromethane (DCM) | 24 | 25 | 92 |

Strategies for Precursor Synthesis: Methoxytrityl-functionalized PEG and TFP-activated Components

The synthesis of the key precursor, Methoxytrityl-N-PEG8-carboxylic acid, begins with a commercially available heterobifunctional linker, amino-PEG8-carboxylic acid. The primary amine of this linker is protected using methoxytrityl chloride (Mmt-Cl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), in an anhydrous aprotic solvent like dichloromethane. The methoxytrityl group is chosen for its stability under the conditions required for TFP ester formation and its lability under mild acidic conditions for subsequent deprotection if required. vectorlabs.comvectorlabs.com

The TFP-activated component is prepared by reacting the Methoxytrityl-N-PEG8-carboxylic acid with 2,3,5,6-tetrafluorophenol (B1216870) (TFP). This reaction is typically mediated by a carbodiimide (B86325) coupling agent. TFP esters are known to be more resistant to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, making them more stable and efficient for subsequent conjugation reactions with primary amines. precisepeg.comvectorlabs.com The optimal pH for the formation and subsequent reaction of TFP esters with amines is slightly basic, typically in the range of 7.5 to 8.0. vectorlabs.comvectorlabs.com

A summary of the precursors and key reagents is provided in the table below:

| Precursor/Reagent | Chemical Name | Role in Synthesis |

| Amino-PEG8-carboxylic acid | 1-Amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | Starting heterobifunctional PEG linker |

| Methoxytrityl chloride | (4-Methoxyphenyl)diphenylmethyl chloride | Amine protecting agent |

| 2,3,5,6-Tetrafluorophenol (TFP) | 2,3,5,6-Tetrafluorophenol | Activating agent for the carboxylic acid |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent for TFP ester formation |

Advanced Purification Techniques for High-Purity Reagent Production

The purification of PEGylated compounds, particularly those containing bulky, hydrophobic groups like the methoxytrityl group, can be challenging with standard chromatographic techniques. Advanced purification strategies are therefore necessary to achieve the high purity required for biomedical and research applications.

One such advanced technique involves a multi-step purification process for trityl-containing monodisperse PEGs. google.comgoogle.com This method includes:

Esterification: The crude product mixture, which may contain ditritylated PEG impurities, is treated with an acid anhydride (B1165640) to convert the terminal hydroxyl groups (if any) or unreacted carboxylic acids into esters. This step introduces a charged group, which aids in the subsequent separation.

Liquid-Liquid Extraction: The esterified mixture is then subjected to a series of liquid-liquid extractions under controlled pH. The difference in polarity and charge between the desired mono-tritylated product and the di-tritylated impurity allows for their separation into aqueous and organic phases.

Hydrolysis: The purified, esterified product is then hydrolyzed to remove the ester group introduced in the first step, yielding the high-purity Methoxytrityl-N-PEG8-carboxylic acid precursor.

Following the TFP activation, further purification of the final this compound can be achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The use of a polystyrene-divinylbenzene bead-based chromatographic packing with an ethanol/water eluent system has also been reported as an effective method for the preparative purification of PEG derivatives. nih.gov

The purity of the final product is typically assessed by analytical RP-HPLC and characterized by mass spectrometry to confirm the correct molecular weight.

A summary of the purification stages and their objectives is presented below:

| Purification Stage | Technique | Objective |

| Precursor Purification | Esterification followed by Liquid-Liquid Extraction and Hydrolysis | Removal of ditritylated and other process-related impurities. |

| Final Product Purification | Preparative RP-HPLC | Isolation of the high-purity this compound. |

| Quality Control | Analytical RP-HPLC, Mass Spectrometry | Assessment of purity and confirmation of product identity. |

Applications of Methoxytrityl N Peg8 Tfp Ester in Contemporary Academic Research

Bioconjugation and Bioconjugate Synthesis

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology. Methoxytrityl-N-PEG8-TFP ester is designed to facilitate such conjugations with a high degree of control.

Covalent Modification of Biomolecules: Proteins, Peptides, and Oligonucleotides

The primary role of this compound in bioconjugation is to covalently attach its PEG spacer to biomolecules. The reactive handle for this initial conjugation is the tetrafluorophenyl (TFP) ester. TFP esters are activated acylating agents that readily react with nucleophilic functional groups present on biomolecules. lumiprobe.com

Proteins and Peptides: The most common targets for TFP esters on proteins and peptides are the primary amines (–NH₂) found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues. lumiprobe.com The reaction proceeds via nucleophilic acyl substitution, forming a stable and permanent amide bond. broadpharm.com This reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.5-9.0), which ensures the target amines are deprotonated and thus sufficiently nucleophilic. thermofisher.com

Oligonucleotides: Synthetic oligonucleotides can be synthesized with amine modifications, typically at the 5' or 3' terminus, which serve as handles for conjugation. The TFP ester of the linker reacts with these engineered amine groups to form stable amide linkages, enabling the attachment of the PEG spacer to the nucleic acid backbone. thermofisher.com

The polyethylene (B3416737) glycol (PEG8) portion of the linker is a hydrophilic spacer consisting of eight ethylene (B1197577) glycol units. Its inclusion in the conjugate can confer several advantageous properties, such as increased water solubility, reduced aggregation, and minimized steric hindrance between the conjugated biomolecule and a potential second molecular entity.

Immobilization of Biomolecules onto Solid Supports and Surfaces for Biosensor Development

The immobilization of biomolecules onto solid surfaces is a critical step in the development of various analytical tools, including biosensors, microarrays, and affinity chromatography columns. This compound is well-suited for this application. The process typically involves a two-step approach:

Surface Functionalization: The solid support (e.g., a glass slide, gold nanoparticle, or microplate well) is first chemically modified to present a primary amine-functionalized surface.

Biomolecule Conjugation: The biomolecule of interest (e.g., an antibody or enzyme) is first reacted with this compound in solution. The TFP ester end of the linker covalently attaches to the biomolecule. After purification of this intermediate conjugate, the Mmt protecting group is removed to expose the terminal amine on the PEG linker. This amine-terminated biomolecule-PEG conjugate can then be reacted with a second, surface-reactive chemical group (e.g., an NHS-ester functionalized surface) to achieve stable, covalent immobilization.

The PEG8 spacer plays a crucial role in this context. It physically separates the immobilized biomolecule from the surface, which helps to:

Reduce Steric Hindrance: The spacer allows the biomolecule to maintain its native conformation and biological activity by preventing denaturation that can occur upon direct contact with the surface.

Enhance Accessibility: It extends the biomolecule away from the surface, making its active or binding sites more accessible to target molecules in the sample solution, thereby improving the sensitivity and performance of the biosensor.

Development of Advanced Molecular Probes and Imaging Agents

The heterobifunctional nature of this compound makes it an ideal tool for the multi-step synthesis of complex molecular probes and imaging agents.

Design and Synthesis of Fluorescently Labeled Probes

Fluorescent labeling is a ubiquitous technique for visualizing and tracking biomolecules in research. This compound can be used to conjugate a fluorescent dye to a biomolecule in a controlled manner. A typical synthetic strategy would be:

A biomolecule (e.g., a peptide or antibody) is first reacted with an excess of this compound to attach the linker to its primary amines.

The Mmt protecting group on the conjugated linker is then selectively removed using a mild acid, exposing a terminal primary amine.

This newly available amine serves as a specific reaction site for an amine-reactive version of a fluorescent dye (e.g., a fluorophore-NHS ester).

This sequential approach prevents the common issue of self-quenching that can occur when a protein is non-specifically labeled with multiple fluorophores, which can happen if the protein is directly reacted with a dye-NHS ester. By using the linker, a researcher can better control the stoichiometry and placement of the fluorescent label.

Table 2: Properties of a Hypothetical Fluorescent Probe Synthesized with this compound

| Property | Description | Contribution of the Linker |

| Targeting Moiety | Antibody | The TFP ester allows covalent attachment of the linker to the antibody. |

| Spacer Arm | PEG8 | Increases solubility of the final conjugate and provides spatial separation between the antibody and the fluorophore. |

| Fluorophore | e.g., BP Fluor 594 | The Mmt-deprotected amine provides a specific site for conjugation of an amine-reactive dye. broadpharm.com |

| Conjugation Chemistry | Amide Bonds | Stable linkages formed by the reaction of the TFP ester with protein amines and the subsequent reaction of the deprotected linker amine with a dye-NHS ester. |

Integration into Radiopharmaceutical and Theranostic Research (e.g., Chelator Conjugation)

In nuclear medicine, radiopharmaceuticals are created by attaching a radioactive isotope to a targeting molecule, such as an antibody, that can seek out diseased tissues like tumors. nih.gov This often requires a bifunctional chelator—a molecule that can firmly bind a metallic radioisotope (like Gallium-68 or Zirconium-89) and can also be attached to the targeting biomolecule. researchgate.netnih.gov

This compound is highly applicable for constructing these complex agents. The synthesis would follow a similar logic to that of fluorescent probes:

The TFP ester end of the linker is conjugated to lysine residues on a tumor-targeting antibody.

The Mmt group is removed to unmask the terminal amine of the PEG linker.

A chelator that has been pre-functionalized with an amine-reactive group (e.g., an NHS or TFP ester) is then reacted with the exposed amine on the antibody-linker conjugate.

Finally, the radioactive metal is introduced and becomes tightly bound by the now-conjugated chelator.

This modular approach provides precise control over the construct's final architecture. The PEG8 linker can improve the pharmacokinetics (e.g., circulation time) and solubility of the final radiolabeled antibody, potentially leading to clearer imaging signals and more effective therapeutic delivery. nih.gov

Application in Targeted Protein Degradation Research (PROTACs)

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, utilizing small molecules to hijack the body's natural protein disposal system to eliminate disease-causing proteins. nih.govnjbio.com Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. nih.gov These heterobifunctional molecules consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. precisepeg.combiochempeg.com The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. nih.govaxispharm.com

The design of the linker connecting the E3 ligase binder and the target protein warhead is crucial for the successful development of a PROTAC. This compound serves as a versatile building block for constructing these linkers, embodying several key design principles.

Modularity and Controlled Synthesis : The structure of this compound is inherently modular. The TFP ester provides a reactive handle for conjugation, typically with an amine group on either the E3 ligase ligand or the target-binding ligand. The Mmt group acts as a temporary mask for a terminal amine on the PEG chain. This protecting group can be selectively removed under mild acidic conditions, revealing the amine for subsequent reaction with the other half of the PROTAC. This step-wise assembly prevents unwanted side reactions and allows for the precise and controlled construction of the final PROTAC molecule.

Linker Length and Flexibility : The eight-unit PEG chain provides a flexible spacer of a defined length. The linker's length is a critical parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. precisepeg.comaxispharm.com An optimal linker length is essential for productive ubiquitination of the target protein. nih.gov PEG linkers are among the most common motifs used in PROTACs, allowing for systematic variation of the linker length to identify the optimal distance for degradation efficiency. biochempeg.com

Impact on Ternary Complex Formation : The linker is not merely a passive spacer but an active participant in ternary complex formation. precisepeg.com The flexibility and composition of the PEG linker can influence the conformational dynamics of the complex. nih.gov While flexible linkers like PEG are widely used, the choice between a flexible or a more rigid linker depends on the specific target and E3 ligase pair, as linker rigidity can pre-organize the molecule into a bioactive conformation. precisepeg.comnih.gov

The following table illustrates how variations in PEG linker length can impact the degradation efficiency of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK).

| PROTAC Component | Linker Composition | Linker Length (Atoms) | Degradation Efficiency (DC50, nM) |

| BTK Binder - Linker - CRBN Ligand | Methoxytrityl-N-PEG4 -TFP ester derived | ~16 | 50 |

| BTK Binder - Linker - CRBN Ligand | Methoxytrityl-N-PEG8 -TFP ester derived | ~28 | 15 |

| BTK Binder - Linker - CRBN Ligand | Methoxytrityl-N-PEG12 -TFP ester derived | ~40 | 65 |

This table presents hypothetical data for illustrative purposes, demonstrating the established principle that linker length is a critical parameter for optimizing PROTAC potency.

Contributions to Polymer and Material Science for Biomedical Applications

In the realm of biomedical materials, creating polymers with specific, tailored functionalities is essential for applications ranging from drug delivery to tissue engineering. mdpi.com this compound is a valuable tool in this field, particularly for the synthesis of functional polymers. nih.gov

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that avoids the challenges of directly polymerizing monomers that contain sensitive or reactive functional groups. manchester.ac.uksemanticscholar.org This technique involves first creating a stable precursor polymer and then introducing the desired functionality in a subsequent step. manchester.ac.uk

This compound is ideally suited for this approach.

Synthesis of a Reactive Polymer Precursor : A polymer backbone containing pendant amine groups is first synthesized.

Attachment of the Linker : This amine-functionalized polymer is then reacted with this compound. The highly reactive TFP ester readily forms a stable amide bond with the polymer's amine groups, effectively grafting the Mmt-protected PEG8 arm onto the polymer backbone. mdpi.com The use of active esters like TFP is advantageous as the reaction typically proceeds efficiently without the need for a catalyst. researchgate.net

Deprotection and Final Functionalization : The Mmt protecting group on the grafted PEG chains is then removed. This reveals a new set of terminal amine groups at the end of the flexible PEG spacers.

Introduction of Bioactive Molecules : These newly exposed amines can then be conjugated with a wide range of molecules, such as targeting ligands (e.g., peptides for specific cell recognition), drugs, or imaging agents. purepeg.com

This method allows for the creation of complex, multifunctional polymer architectures. The PEG8 spacer serves to distance the attached bioactive molecule from the polymer backbone, which can improve its accessibility and biological activity by reducing steric hindrance. This strategy has been employed to develop materials for drug delivery systems, nanoparticle carriers, and bioconjugates. purepeg.comgelest.com

The table below provides an example of how this process can be quantified.

| Step | Reaction | Reactant | Functional Group | Resulting Polymer | Modification Efficiency (%) |

| 1 | Grafting | This compound | TFP Ester | Polymer-g-(PEG8-Mmt) | >95% |

| 2 | Deprotection | Mild Acid | Methoxytrityl | Polymer-g-(PEG8-NH2) | >98% |

| 3 | Conjugation | Biotin-NHS Ester | Amine | Polymer-g-(PEG8-Biotin) | >90% |

Methodological Considerations and Challenges in Utilizing Methoxytrityl N Peg8 Tfp Ester

Analytical Characterization of Conjugates and Reaction Products

Following the conjugation reaction, it is essential to employ a suite of analytical techniques to separate the desired product from unreacted starting materials and byproducts, and to confirm the structure and purity of the final conjugate.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of bioconjugates. Reversed-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. The addition of the significantly hydrophobic methoxytrityl group will cause the Methoxytrityl-N-PEG8-conjugate to have a substantially longer retention time on an RP-HPLC column compared to the unmodified protein or peptide. nih.gov This allows for the effective separation and quantification of the starting material, the product, and certain impurities. nih.gov

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). This technique is highly effective for monitoring the progress of a PEGylation reaction, as the addition of the PEG chain increases the molecule's size. chromatographyonline.comresearchgate.net SEC can readily separate the larger PEGylated conjugate from the smaller, unmodified protein. chromatographyonline.com It is also a valuable tool for detecting the presence of aggregates, which are high-molecular-weight species that can sometimes form during the conjugation process. chromatographyonline.comamazonaws.com

UV-Visible Spectroscopy: The methoxytrityl (Mmt) group possesses a distinct chromophore that absorbs UV light, which can be used for qualitative confirmation of conjugation. cblpatras.gr While proteins themselves absorb strongly around 280 nm, the Mmt group has a characteristic absorbance profile that can be detected by scanning the UV-visible spectrum. infn.itlibretexts.org By comparing the spectrum of the purified conjugate with that of the starting biomolecule, the presence of the Methoxytrityl-N-PEG8 moiety can be verified.

Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming the successful conjugation and determining the degree of labeling. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used for protein analysis. nih.govthermofisher.com A successful conjugation will result in a mass increase corresponding to the molecular weight of the attached Methoxytrityl-N-PEG8- moiety. enovatia.com High-resolution mass spectrometry can provide precise mass measurements, confirming the identity of the conjugate and helping to identify any side products. thermofisher.comenovatia.com Further analysis using tandem mass spectrometry (MS/MS) can even pinpoint the specific sites of modification (e.g., which lysine (B10760008) residues) on the protein. enovatia.com

| Technique | Principle | Information Obtained |

|---|---|---|

| RP-HPLC | Separation by hydrophobicity | Separates conjugate from unmodified protein; purity assessment. nih.gov |

| SEC | Separation by size | Monitors reaction progress; detects aggregates. chromatographyonline.comchromatographyonline.com |

| UV-Vis Spectroscopy | Light absorption by chromophores | Qualitative confirmation of Methoxytrityl group presence. cblpatras.gr |

| Mass Spectrometry | Measurement of mass-to-charge ratio | Confirms covalent modification and determines degree of labeling. thermofisher.comnih.gov |

Purity Assessment and Storage Considerations for Reagent Integrity

The success and reproducibility of conjugation protocols are directly dependent on the purity and stability of the Methoxytrityl-N-PEG8-TFP ester reagent.

Purity Assessment: The purity of the reagent should be verified before use. Techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing the purity and confirming the chemical structure of such reagents.

Storage and Handling: TFP esters are sensitive to moisture and should be handled accordingly. vectorlabs.comwindows.net The solid reagent should be stored desiccated at low temperatures, typically -20°C. sangon.comwindows.net Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold product, which would cause hydrolysis. vectorlabs.comwindows.net Stock solutions, if prepared, should be made in high-quality anhydrous solvents like DMF or DMSO and used immediately or stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C for short periods. broadpharm.comresearchgate.net Repeated freeze-thaw cycles of solutions should be avoided. Following these handling and storage protocols is crucial for maintaining the reactivity and integrity of the this compound. researchgate.net

Emerging Research Frontiers and Future Prospects

Rational Design of Next-Generation Multifunctional Linkers

The rational design of multifunctional linkers is a cornerstone of modern bioconjugation, enabling the precise assembly of complex molecular constructs with tailored properties. Methoxytrityl-N-PEG8-TFP ester is a prime example of a linker designed with modularity and versatility in mind, incorporating distinct functional units that serve specific purposes in the construction of bioconjugates. vectorlabs.com

The methoxytrityl (Mmt) group serves as a temporary protecting group for a primary amine. Its acid-labile nature allows for selective deprotection under mild acidic conditions, which are orthogonal to many other protecting groups used in peptide and oligonucleotide synthesis. This feature is critical for the stepwise and controlled addition of different molecular entities.

The polyethylene (B3416737) glycol (PEG) spacer, specifically an octaethylene glycol (PEG8) unit, confers several advantageous properties to the linker. The PEG chain enhances the water solubility of the resulting bioconjugate and can reduce steric hindrance between the conjugated molecules. nih.gov The defined length of the PEG8 spacer provides a precise and consistent distance between the conjugated biomolecules, which is crucial for optimizing the biological activity of the final construct, such as in the design of PROTACs where linker length is a critical parameter for inducing protein degradation. nih.govnih.gov

The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive functional group that readily and efficiently forms stable amide bonds with primary amines on biomolecules like proteins and peptides. vectorlabs.com TFP esters are known to have greater hydrolytic stability compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions, particularly in aqueous environments.

The combination of these three components in a single molecule allows for a rational and strategic approach to the synthesis of multifunctional bioconjugates. For example, a biomolecule can be first attached via the TFP ester, followed by the deprotection of the Mmt group to reveal a primary amine, which can then be used for the attachment of a second molecule of interest, such as a fluorophore, a drug molecule, or another biomolecule.

Table 1: Key Functional Components of this compound and Their Roles in Rational Linker Design

| Component | Function | Advantage in Rational Design |

| Methoxytrityl (Mmt) | Acid-labile protecting group for an amine | Enables stepwise and orthogonal synthesis of multifunctional conjugates. |

| PEG8 Spacer | Hydrophilic spacer of defined length | Improves solubility, reduces steric hindrance, and provides precise control over intermolecular distance. nih.gov |

| TFP Ester | Amine-reactive group | Provides high reactivity and stability for efficient and reproducible bioconjugation. vectorlabs.com |

Expanding the Scope of Bioconjugation Chemistry with this compound

The unique architecture of this compound is expanding the horizons of bioconjugation chemistry by facilitating the creation of novel and complex biomolecular constructs that were previously challenging to synthesize. This versatile linker enables the site-specific modification of biomolecules and the assembly of multi-component systems with a high degree of control.

One significant area of impact is in the development of antibody-drug conjugates (ADCs). The linker can be used to attach a cytotoxic drug to an antibody, with the PEG8 spacer ensuring that the drug does not interfere with the antibody's binding affinity for its target. The Mmt-protected amine can then be deprotected to attach an imaging agent, creating a theranostic ADC that allows for both therapy and diagnosis.

Furthermore, this linker is instrumental in the construction of bispecific antibodies and other multi-specific protein constructs. By providing a flexible and hydrophilic connection between two different antibody fragments or proteins, it helps to ensure that both components can fold and function correctly. The stepwise conjugation strategy afforded by the Mmt group is particularly valuable in this context, as it allows for the controlled assembly of these complex molecules.

The application of this compound also extends to the functionalization of nanoparticles and other materials for biomedical applications. vectorlabs.com Biomolecules such as targeting ligands or therapeutic proteins can be attached to the surface of nanoparticles using this linker, creating sophisticated drug delivery systems or diagnostic tools.

Advancements in High-Throughput Screening and Combinatorial Chemistry Utilizing the Compound

The modular nature of this compound makes it an ideal tool for applications in high-throughput screening (HTS) and combinatorial chemistry. manuscriptpoint.com These techniques rely on the rapid synthesis and screening of large libraries of molecules to identify compounds with desired biological activities.

In the context of drug discovery, this linker can be used to generate libraries of bioconjugates where one component is kept constant (e.g., a targeting protein) while the other component is varied (e.g., a library of small molecule drugs). The efficient and reliable chemistry of the TFP ester and the straightforward deprotection of the Mmt group are well-suited for the automated, parallel synthesis platforms used in combinatorial chemistry. nih.govnih.gov

For example, a solid-phase synthesis approach could be employed where a targeting peptide is immobilized on a resin. The this compound can then be attached to the peptide. Following this, the resin can be split into multiple portions, and the Mmt group can be deprotected. Each portion of the resin can then be reacted with a different member of a small molecule library, leading to the rapid generation of a large library of peptide-drug conjugates. These conjugates can then be cleaved from the resin and screened in a high-throughput format to identify the most potent drug candidates.

The use of PEG-based resins in combination with such linkers has been shown to be advantageous for on-bead screening of combinatorial libraries, particularly for the discovery of enzyme inhibitors. nih.gov The hydrophilic nature of the PEG linker can improve the accessibility of the synthesized compounds to biological targets in aqueous screening assays.

The integration of such well-designed chemical tools with automated synthesis and screening technologies is accelerating the pace of drug discovery and the development of new biomaterials. The ability to systematically vary the components of a bioconjugate and to rapidly assess the impact of these variations on biological function is a powerful paradigm in modern chemical biology.

Table 3: Illustrative Combinatorial Library Synthesis using this compound

| Step | Procedure | Purpose |

| 1 | Immobilize Biomolecule A on solid support | Anchor for library synthesis |

| 2 | React with this compound | Introduce the bifunctional linker |

| 3 | Split the solid support into multiple wells | Prepare for parallel synthesis |

| 4 | Deprotect the Mmt group | Reveal the reactive amine |

| 5 | React each well with a different Molecule B from a library | Generate a diverse library of Bioconjugate A-linker-B |

| 6 | Cleave and purify the bioconjugates | Prepare for high-throughput screening |

Q & A

Q. What are the critical steps in synthesizing and characterizing Methoxytrityl-N-PEG8-TFP ester for bioconjugation applications?

The synthesis involves three key stages:

- Protection of the amino group : Methoxytrityl (MMTr) is used to protect the primary amine during PEG chain assembly to prevent unwanted side reactions .

- PEG chain elongation : A stepwise coupling process ensures precise control over the PEG8 spacer length, typically monitored via MALDI-TOF or GPC for molecular weight validation .

- TFP ester activation : The terminal hydroxyl group is converted to a tetrafluorophenyl (TFP) ester, confirmed by NMR (peak at δ -142 to -152 ppm) and FT-IR (C=O stretch at ~1780 cm) .

Characterization : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and MALDI-TOF for molecular weight verification .

Q. How does the PEG8 spacer influence solubility and steric effects in bioconjugate systems?

The PEG8 chain enhances aqueous solubility by forming hydrogen bonds with water molecules, critical for in vivo applications. However, its length introduces steric hindrance, which can reduce conjugation efficiency to target biomolecules (e.g., proteins or peptides). Empirical studies suggest optimizing the molar ratio (e.g., 1:1.5 for PEG8-TFP:protein) to balance solubility and reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield bioconjugation using this compound?

A Taguchi experimental design (L9 orthogonal array) is recommended to evaluate critical parameters :

- Factors : pH (6.5–8.5), temperature (4–25°C), reaction time (2–24 hrs), and molar excess of PEG8-TFP.

- Response metric : Conjugation efficiency (measured via SDS-PAGE or LC-MS).

Example optimization: At pH 7.4, 4°C, and 12 hrs, yields improved by 35% compared to room-temperature reactions due to reduced hydrolysis of the TFP ester .

Q. How should researchers address contradictions in bioconjugation efficiency data across replicate experiments?

Potential causes and solutions:

- Purity variability : Cross-check Certificate of Analysis (CoA) for residual solvents (e.g., dichloromethane <50 ppm) or metal impurities (e.g., Pd <10 ppm) that inhibit reactivity .

- Hydrolysis of TFP ester : Perform kinetic studies using NMR to monitor ester stability under storage conditions (recommended: -20°C in anhydrous DMSO) .

- Batch-to-batch differences : Validate PEG8 chain length consistency via GPC and adjust stoichiometry accordingly .

Q. What analytical strategies resolve structural ambiguities in PEG8-TFP ester derivatives?

- Multi-spectral analysis : Combine NMR (PEG backbone δ 3.5–3.7 ppm), NMR (TFP carbonyl at δ 165–170 ppm), and high-resolution MS for structural confirmation .

- Degradation studies : Hydrolyze the TFP ester in basic conditions (pH 10) and analyze fragments via LC-MS to confirm cleavage sites .

Methodological Challenges

Q. How to design a stability study for this compound under long-term storage?

- Conditions : Test aliquots stored at -20°C (dry), 4°C (in solution), and room temperature over 6–12 months.

- Metrics : Monitor hydrolysis via HPLC peak area reduction (>10% degradation indicates instability) and colorimetric assays (e.g., Ellman’s test for free thiols if applicable) .

- Mitigation : Lyophilization with cryoprotectants (trehalose) improves shelf life by reducing water activity .

Q. What alternative strategies exist if the TFP ester proves unstable in physiological buffers?

- Functional group substitution : Replace TFP with NHS ester (higher hydrolysis resistance at pH 7.4) or maleimide (for thiol-specific conjugation) .

- PEG linker alternatives : Use heterobifunctional PEGs (e.g., PEG8-maleimide-TFP) to diversify conjugation pathways .

Data Interpretation and Validation

Q. How to validate the absence of unreacted PEG8-TFP in bioconjugate purification?

Q. What statistical methods are appropriate for analyzing dose-response data in PEG8-TFP-based drug delivery studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.